Arglabin
Overview
Description
Arglabin is a sesquiterpene lactone belonging to the guaianolide subclass, characterized by a 5,7,5-tricyclic ring system. It is known for its ability to inhibit farnesyl transferase, an enzyme involved in the post-translational modification of proteins . This compound is extracted from Artemisia glabella, a species of wormwood found in the Karaganda Region of Kazakhstan . This compound has shown promising antitumor activity and cytotoxicity against various tumor cell lines .
Mechanism of Action
Target of Action
Arglabin, a natural sesquiterpene γ-lactone, primarily targets the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome . It also inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These targets play crucial roles in inflammation and cancer progression.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits the NLRP3 inflammasome, reducing the production of proinflammatory cytokines including interleukin (IL)-1β and IL-18 . By inhibiting EGFR tyrosine kinase, this compound disrupts the function of key proteins such as Ras, which are often mutated in cancer cells and drive tumor growth and survival .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates the mTOR/PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting farnesyl transferase, this compound disrupts the post-translational modification of proteins, affecting various cellular processes .
Pharmacokinetics
Its poor water solubility might negatively influence its bioavailability .
Result of Action
This compound exhibits potent anti-inflammatory and anticancer effects. It suppresses cancer cell proliferation and induces apoptosis, or programmed cell death . It also attenuates the inflammasome-induced acute respiratory distress syndrome and/or the cytokine storm associated with COVID-19 .
Action Environment
Environmental factors can influence the action of this compound. For instance, its poor water solubility might affect its bioavailability and consequently its pharmacological activity . Structural modification of the compound to enhance water solubility could be a rational approach to improve its bioavailability .
Biochemical Analysis
Biochemical Properties
Arglabin plays a significant role in biochemical reactions, particularly in inhibiting farnesyl transferase . This enzyme is crucial for the post-translational modification of proteins, including the activation of the RAS proto-oncogene. By inhibiting farnesyl transferase, this compound disrupts the function of proteins that require farnesylation for their activity . Additionally, this compound interacts with the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome, inhibiting its activity and reducing the production of proinflammatory cytokines such as interleukin-1β and interleukin-18 .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of the NLRP3 inflammasome leads to reduced inflammation and cell death in response to inflammatory stimuli . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the function of farnesylated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits farnesyl transferase, preventing the farnesylation of target proteins . This inhibition disrupts the function of proteins involved in cell signaling and growth, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound inhibits the NLRP3 inflammasome by binding to its components and preventing their activation . This inhibition reduces the production of proinflammatory cytokines and mitigates inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound maintains its antitumor and anti-inflammatory effects over extended periods, although its potency may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor and anti-inflammatory activity without causing adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the bioavailability and efficacy of this compound, affecting its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Arglabin can be isolated from the epigeal portion of the Artemisia glabella plant . The isolation process involves chloroform extraction, followed by purification using column chromatography . The compound has a melting point of 100-102°C and a molecular composition of C15H18O3 . Industrial production methods for this compound have been patented in multiple countries, including Japan, China, the USA, and several European nations . These methods involve the use of advanced chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Arglabin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions include derivatives with enhanced biological activity, such as more hydrophilic forms that exhibit increased antitumor activity .
Scientific Research Applications
Arglabin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpene lactones . In biology, this compound has been shown to inhibit the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome, reducing the production of proinflammatory cytokines like interleukin-1β and interleukin-18 . In medicine, this compound and its derivatives have demonstrated antitumor, cytotoxic, antibacterial, and antifungal activities . The compound has also been explored for its potential to attenuate the inflammasome-induced acute respiratory distress syndrome and cytokine storm associated with COVID-19 .
Comparison with Similar Compounds
Arglabin is unique among sesquiterpene lactones due to its specific inhibition of farnesyl transferase and its potent antitumor activity . Similar compounds include parthenolide, artemisinin, and costunolide, which also belong to the sesquiterpene lactone family . these compounds differ in their molecular targets and mechanisms of action. For instance, artemisinin is known for its antimalarial activity, while parthenolide exhibits anti-inflammatory properties .
Properties
CAS No. |
84692-91-1 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |
InChI |
InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11-,12-,14-,15+/m0/s1 |
InChI Key |
UVJYAKBJSGRTHA-ZCRGAIPPSA-N |
Isomeric SMILES |
CC1=CC[C@@]23[C@@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 |
SMILES |
CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 |
Canonical SMILES |
CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Arglabin, Arglabin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does arglabin exert its anticancer effects?
A1: this compound exhibits its anticancer effects through multiple mechanisms:
- Inhibition of Farnesyltransferase: this compound inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. [, , ] This inhibition disrupts Ras signaling, a pathway often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis. [, ]
- Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines. [, ] This programmed cell death is triggered through multiple pathways, including mitochondrial dysfunction and the downregulation of the mTOR/PI3K/Akt signaling pathway. []
- Anti-inflammatory Activity: this compound demonstrates anti-inflammatory properties by inhibiting the NLRP3 inflammasome. [, ] This complex plays a critical role in the innate immune response, and its inhibition by this compound reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). [, ]
Q2: What is the significance of this compound's interaction with the NLRP3 inflammasome?
A2: this compound's ability to inhibit the NLRP3 inflammasome is particularly significant for its potential in treating inflammatory diseases and conditions like atherosclerosis. [, ] By reducing inflammation and promoting an anti-inflammatory phenotype in macrophages, this compound shows promise in mitigating the progression of these conditions. [, ]
Q3: How does this compound affect lipid metabolism?
A3: Research suggests that this compound possesses hypolipidemic effects. In studies using a rat hepatoma cell line (HTC), this compound demonstrated an ability to reduce lipid accumulation within the cells. [] Further investigations into this mechanism and its implications are ongoing. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]
Q5: Are there any notable spectroscopic characteristics of this compound?
A5: Spectroscopic analyses, including IR, UV, and NMR 13C spectroscopy, have been employed to characterize this compound. [] These techniques provide valuable insights into the compound's structure and properties. []
Q6: How stable is this compound under various conditions?
A6: The stability of this compound has been a subject of research, particularly for the development of effective formulations. Studies have investigated its stability under different conditions to optimize storage and delivery methods. [, ]
Q7: What strategies have been explored to improve the solubility and bioavailability of this compound?
A7: Enhancing this compound's water solubility is crucial for its therapeutic applications. Researchers have explored the development of nanoparticles and nanocapsules using various polymers to encapsulate and control the release of this compound. [] Additionally, complexation with agents like polyvinylpyrrolidone has been investigated to improve its solubility. []
Q8: How has computational chemistry been used in this compound research?
A8: Computational chemistry, particularly molecular modeling and docking studies, has played a role in understanding this compound's interactions with its targets, such as farnesyltransferase and the NLRP3 inflammasome. [, ] These methods provide valuable insights into the structure-activity relationships of this compound and its derivatives.
Q9: What is the impact of structural modifications on this compound's activity?
A9: Numerous this compound derivatives have been synthesized to explore the impact of structural modifications on its biological activity. [, ] These studies have identified key structural features responsible for its anticancer and other pharmacological properties. [, ]
Q10: What preclinical models have been used to evaluate this compound's efficacy?
A10: this compound's anticancer activity has been extensively studied in vitro using various cancer cell lines, including those derived from breast, lung, and liver cancers. [, , ] In vivo studies, primarily conducted on rodent models, have demonstrated this compound's ability to inhibit tumor growth and improve survival rates in various cancer types. [, , , ]
Q11: Has this compound been evaluated in clinical trials?
A11: While this compound is a registered antitumor substance in Kazakhstan and has been investigated in clinical trials for various cancer types, further research and large-scale clinical trials are needed to fully assess its efficacy and safety profile in humans. [, , ]
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